4-(N-methyl4-methoxybenzenesulfonamido)butanoic acid
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Overview
Description
4-(N-methyl4-methoxybenzenesulfonamido)butanoic acid is a chemical compound with the molecular formula C12H17NO5S and a molecular weight of 287.34 g/mol . This compound is characterized by the presence of a butanoic acid moiety linked to a sulfonamide group, which is further substituted with a methoxy and a methyl group on the benzene ring . It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-methyl4-methoxybenzenesulfonamido)butanoic acid typically involves the following steps :
Formation of the sulfonamide: The initial step involves the reaction of 4-methoxybenzenesulfonyl chloride with methylamine to form 4-methoxy-N-methylbenzenesulfonamide.
Alkylation: The sulfonamide is then alkylated with butanoic acid or its derivatives under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(N-methyl4-methoxybenzenesulfonamido)butanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or strong acids/bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the sulfonamide group results in an amine derivative .
Scientific Research Applications
4-(N-methyl4-methoxybenzenesulfonamido)butanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(N-methyl4-methoxybenzenesulfonamido)butanoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The methoxy and methyl groups may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
4-methoxybenzenesulfonamide: Lacks the butanoic acid moiety and has different chemical properties.
N-methylbenzenesulfonamide: Similar structure but without the methoxy group.
Butanoic acid derivatives: Compounds with similar butanoic acid moiety but different substituents on the benzene ring.
Uniqueness
4-(N-methyl4-methoxybenzenesulfonamido)butanoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the sulfonamide and butanoic acid moieties makes it a versatile compound for various applications .
Properties
IUPAC Name |
4-[(4-methoxyphenyl)sulfonyl-methylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S/c1-13(9-3-4-12(14)15)19(16,17)11-7-5-10(18-2)6-8-11/h5-8H,3-4,9H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNZYPQDYZRQNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)O)S(=O)(=O)C1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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